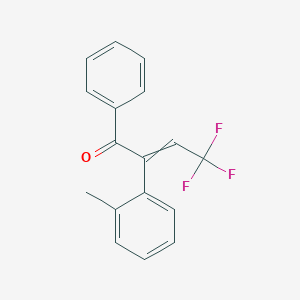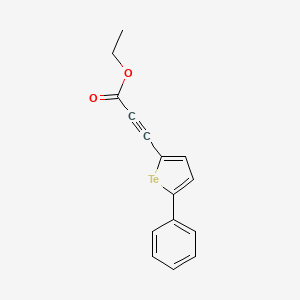![molecular formula C62H40N2 B12633006 N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 922185-01-1](/img/structure/B12633006.png)
N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts reactions to form the rubicene core, followed by coupling reactions to attach the phenylene and phenylaniline groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product .
化学反応の分析
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced rubicene derivatives.
科学的研究の応用
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced organic materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .
類似化合物との比較
N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) can be compared to other similar compounds, such as:
N,N’-[Fluorene-9,9-diyldi(4,1-phenylene)]bis(N-phenylaniline): This compound has a fluorene core instead of a rubicene core, leading to different electronic properties and applications.
N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(N-phenylaniline):
The uniqueness of N,N’-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline) lies in its rubicene core, which imparts distinct electronic and structural properties, making it a valuable compound for various advanced applications .
特性
CAS番号 |
922185-01-1 |
|---|---|
分子式 |
C62H40N2 |
分子量 |
813.0 g/mol |
IUPAC名 |
N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]rubicen-5-yl]aniline |
InChI |
InChI=1S/C62H40N2/c1-5-15-45(16-6-1)63(46-17-7-2-8-18-46)49-33-27-41(28-34-49)43-31-37-53-57(39-43)51-23-13-25-55-59(51)61(53)56-26-14-24-52-58-40-44(32-38-54(58)62(55)60(52)56)42-29-35-50(36-30-42)64(47-19-9-3-10-20-47)48-21-11-4-12-22-48/h1-40H |
InChIキー |
HGLZPBLPQJZKOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C=CC=C8C7=C(C9=C8C=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC5=C16 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


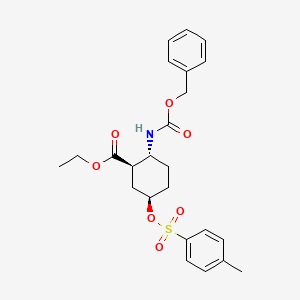
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
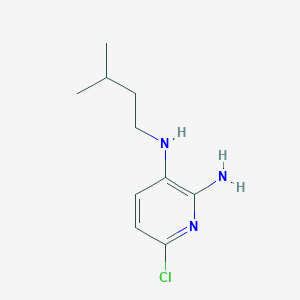
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
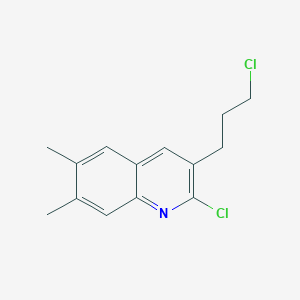
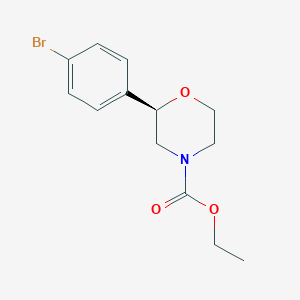

![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
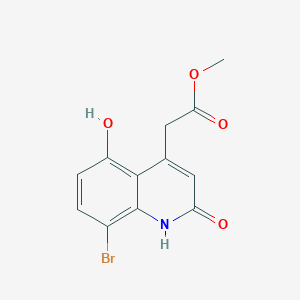
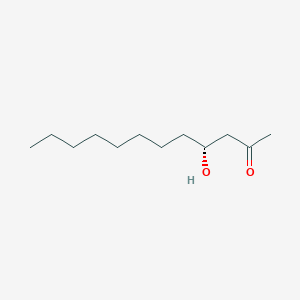
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
